molecular formula C16H20N2O3 B15186756 2,4(1H,3H)-Pyrimidinedione, 1-(2-(3-methyl-4-(1-methylethoxy)phenyl)ethyl)- CAS No. 88655-26-9

2,4(1H,3H)-Pyrimidinedione, 1-(2-(3-methyl-4-(1-methylethoxy)phenyl)ethyl)-

Cat. No.: B15186756
CAS No.: 88655-26-9
M. Wt: 288.34 g/mol
InChI Key: ABIXCUONJYDIPD-UHFFFAOYSA-N
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Description

2,4(1H,3H)-Pyrimidinedione, 1-(2-(3-methyl-4-(1-methylethoxy)phenyl)ethyl)- is a complex organic compound with a pyrimidinedione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(2-(3-methyl-4-(1-methylethoxy)phenyl)ethyl)- typically involves multiple steps. One common method includes the reaction of a substituted pyrimidinedione with an appropriate alkylating agent under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, 1-(2-(3-methyl-4-(1-methylethoxy)phenyl)ethyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

2,4(1H,3H)-Pyrimidinedione, 1-(2-(3-methyl-4-(1-methylethoxy)phenyl)ethyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-(2-(3-methyl-4-(1-methylethoxy)phenyl)ethyl)- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,4(1H,3H)-Pyrimidinedione derivatives: Compounds with similar core structures but different substituents.

    Other pyrimidine-based compounds: Molecules with a pyrimidine ring but different functional groups.

Uniqueness

2,4(1H,3H)-Pyrimidinedione, 1-(2-(3-methyl-4-(1-methylethoxy)phenyl)ethyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

88655-26-9

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

1-[2-(3-methyl-4-propan-2-yloxyphenyl)ethyl]pyrimidine-2,4-dione

InChI

InChI=1S/C16H20N2O3/c1-11(2)21-14-5-4-13(10-12(14)3)6-8-18-9-7-15(19)17-16(18)20/h4-5,7,9-11H,6,8H2,1-3H3,(H,17,19,20)

InChI Key

ABIXCUONJYDIPD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CCN2C=CC(=O)NC2=O)OC(C)C

Origin of Product

United States

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